N-(3-N-Butyl)norbuprenorphine
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Overview
Description
N-(3-N-Butyl)norbuprenorphine is a derivative of norbuprenorphine, which is a major active metabolite of the opioid modulator buprenorphine. This compound is known for its interaction with various opioid receptors and is used in scientific research for its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-N-Butyl)norbuprenorphine involves the N-alkylation of norbuprenorphine with butyl halides under basic conditions. The reaction typically requires a solvent like dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-N-Butyl)norbuprenorphine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like K2CO3.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various N-alkyl derivatives.
Scientific Research Applications
N-(3-N-Butyl)norbuprenorphine is used extensively in scientific research due to its interaction with opioid receptors. It is employed in:
Chemistry: As a reagent in the stabilization of buprenorphine.
Biology: Studying the effects on opioid receptors.
Medicine: Researching potential therapeutic applications for pain management and opioid addiction treatment.
Mechanism of Action
N-(3-N-Butyl)norbuprenorphine exerts its effects by binding to opioid receptors in the central nervous system. It acts as a partial agonist at the μ-opioid receptor and a weak antagonist at the κ-opioid receptor. This dual activity results in analgesic effects with a lower risk of respiratory depression compared to full agonists .
Comparison with Similar Compounds
Similar Compounds
- Norbuprenorphine
- Buprenorphine
- N-(3-Butenyl)norbuprenorphine
Uniqueness
N-(3-N-Butyl)norbuprenorphine is unique due to its specific N-alkyl substitution, which alters its pharmacokinetic and pharmacodynamic properties. This modification enhances its stability and interaction with opioid receptors, making it a valuable compound for research .
Properties
Molecular Formula |
C29H43NO4 |
---|---|
Molecular Weight |
469.7 g/mol |
IUPAC Name |
(1S,2S,6R,14R,15R,16R)-5-butyl-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol |
InChI |
InChI=1S/C29H43NO4/c1-7-8-14-30-15-13-28-22-18-9-10-19(31)23(22)34-24(28)29(33-6)12-11-27(28,21(30)16-18)17-20(29)26(5,32)25(2,3)4/h9-10,20-21,24,31-32H,7-8,11-17H2,1-6H3/t20-,21-,24-,26+,27-,28+,29-/m1/s1 |
InChI Key |
XIROWXSHVUJQLM-IHFGGWKQSA-N |
Isomeric SMILES |
CCCCN1CC[C@]23[C@@H]4[C@]5(CC[C@]2([C@H]1CC6=C3C(=C(C=C6)O)O4)C[C@@H]5[C@@](C)(C(C)(C)C)O)OC |
Canonical SMILES |
CCCCN1CCC23C4C5(CCC2(C1CC6=C3C(=C(C=C6)O)O4)CC5C(C)(C(C)(C)C)O)OC |
Origin of Product |
United States |
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